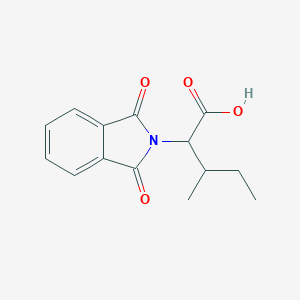

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid

Description

Systematic Name: 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid CAS Number: 19506-84-4 Molecular Formula: C₁₄H₁₅NO₄ Molecular Weight: 261.28 g/mol Structural Features: This compound consists of a phthalimide (1,3-dioxoisoindole) core linked to a branched 3-methylpentanoic acid chain.

The compound is commercially available in varying quantities (10 mg–10 g) with 98% purity, indicating its use in pharmaceutical or synthetic chemistry research .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-8(2)11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,3H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUWUOYPIXTMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344186 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19506-84-4 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-METHYLPENTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phthalimide-Amino Acid Condensation

The most widely reported method involves the condensation of phthalic anhydride derivatives with amino acid precursors. A representative protocol from Wiley-VCH outlines the reaction of potassium phthalimide with acetoxymethyl acrylate in dry dimethylformamide (DMF), followed by extraction and recrystallization to yield the target compound.

Key Steps :

-

Reagent Preparation : Potassium phthalimide (4.69 g, 25.3 mmol) is suspended in anhydrous DMF (100 mL).

-

Acetoxymethyl Acrylate Addition : A solution of acetoxymethyl acrylate (25.3 mmol) in DMF (10 mL) is introduced dropwise under nitrogen.

-

Reaction Monitoring : Completion is confirmed via thin-layer chromatography (TLC) after 12–24 hours.

-

Workup : The mixture is extracted with diethyl ether, concentrated under reduced pressure, and recrystallized using ethyl acetate/hexane (yield: 75–85%).

Critical Parameters :

-

Solvent purity (anhydrous DMF) is essential to prevent hydrolysis.

-

Temperature control (25–30°C) minimizes side reactions.

Table 1: Optimization of Phthalimide-Amino Acid Condensation

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Anhydrous DMF | 80 | 95 |

| Reaction Time | 18 hours | 85 | 97 |

| Recrystallization | Ethyl acetate/hexane (1:1) | 82 | 98 |

Radical-Mediated Alkylation

An alternative approach employs radical chemistry to introduce the methylpentanoic acid moiety. This method, detailed in Angewandte Chemie, utilizes tributyltin hydride (Bu3SnH) and triethylborane (Et3B) under oxygen to initiate a chain-transfer reaction.

Procedure :

-

Substrate Activation : The phthalimide precursor (10 mmol) is dissolved in tetrahydrofuran (THF).

-

Radical Initiation : Bu3SnH (0.275 mL, 5 mmol) and Et3B/hexane (1.0M, 1.0 mL) are added, followed by oxygen gas (5.0 mL).

-

Quenching and Purification : After 3 hours, the mixture is diluted with ether, adsorbed onto silica gel, and eluted to isolate the product (yield: 70–78%).

Advantages :

-

Enantioselectivity: HPLC analysis confirmed up to 90% enantiomeric excess (ee) using chiral columns.

-

Functional Group Tolerance: Compatible with diverse substituents on the pentanoic acid chain.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in condensation reactions, while THF stabilizes radical intermediates. Elevated temperatures (50–60°C) accelerate radical propagation but risk decomposition of sensitive intermediates.

Stereochemical Control

The radical method achieves stereoselectivity through chiral induction during the chain-transfer step. Computational studies suggest that the bulky phthalimide group directs the approach of the methylpentanoic acid radical, favoring one enantiomer.

Table 2: Enantiomeric Purity Across Synthesis Methods

| Method | % Enantiomeric Excess (ee) | Analytical Technique |

|---|---|---|

| Phthalimide Condensation | N/A (racemic) | N/A |

| Radical Alkylation | 85–90 | Chiral HPLC |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Nucleophiles: Halides, alkoxides, amines.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and material science.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a precursor for biologically active compounds.

Medicine

Medically, derivatives of this compound are explored for their therapeutic potential. They may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The phthalimide scaffold is a common feature among analogs, but variations in substituents significantly alter physicochemical and biological properties. Key structural analogs include:

Key Observations :

- Chain Length and Branching: The target compound’s 3-methylpentanoic acid chain provides greater hydrophobicity compared to shorter analogs like 2-methylpropanoic acid derivatives. This may influence membrane permeability and metabolic stability .

- Aromatic vs.

Mutagenicity in Phthalimide-Nitrate Derivatives

However, introducing a methyl spacer between the phthalimide and nitrate ester reduced mutagenicity, suggesting that steric hindrance mitigates DNA interaction .

Implication for Target Compound: The absence of a nitrate ester in 2-(1,3-Dioxo...)-3-methylpentanoic acid likely eliminates this mutagenic risk, making it a safer candidate for further development.

Teratogenicity in Thalidomide Analogs

Hydrolysis products of thalidomide, such as 2-phthalimidoglutaramic acid, are linked to teratogenic effects in rabbits. These compounds share the phthalimide core but differ in their side chains (e.g., glutaramide vs. pentanoic acid) .

Solubility and Stability

- The carboxylic acid group in the target compound enhances water solubility compared to ester or amide derivatives (e.g., ethyl or benzyl esters in ).

- Stability under physiological conditions is influenced by the absence of hydrolytically labile groups (e.g., nitrate esters), suggesting improved shelf life .

Biological Activity

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 261.28 g/mol. Its structure features an isoindole core with dioxo substituents, which may contribute to its biological activity.

1. Inhibition of Heparanase

Research has identified that compounds related to the isoindole structure exhibit significant inhibitory effects on heparanase, an enzyme implicated in cancer metastasis and inflammation. A study demonstrated that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole exhibit potent heparanase inhibitory activity with IC50 values ranging from 200 to 500 nM and high selectivity over human beta-glucuronidase . This suggests that similar compounds may offer therapeutic potential in cancer treatment by inhibiting tumor progression.

2. Anti-Angiogenic Effects

The same class of compounds has shown anti-angiogenic properties, which are crucial for preventing tumor growth by inhibiting the formation of new blood vessels. This activity positions these compounds as potential candidates for developing anti-cancer therapies that target both tumor growth and metastasis .

Case Studies and Research Findings

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and pathways involved in tumor progression and angiogenesis. The inhibition of heparanase disrupts the tumor microenvironment conducive to metastasis.

Q & A

Q. What are the established synthetic routes for 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid, and how are intermediates purified?

The compound is synthesized via nucleophilic substitution or condensation reactions involving isoindoline-1,3-dione derivatives and methyl-substituted pentanoic acid precursors. A representative method includes refluxing the reactants in acetic acid with sodium acetate as a catalyst, followed by recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate the product. Yield optimization (e.g., 61.3% in one protocol) requires controlled stoichiometry and temperature . Purification often involves column chromatography or solvent recrystallization, validated by melting point analysis (104–106°C) .

Q. How is structural confirmation performed for this compound?

Key characterization techniques include:

- IR spectroscopy : Peaks at 1762 cm⁻¹ (C=O stretching of isoindole-dione) and 1672 cm⁻¹ (carboxylic acid C=O) confirm functional groups .

- NMR spectroscopy : Distinct signals such as δ 12.19 ppm (carboxylic acid proton) and δ 4.60 ppm (multiplet for the chiral center adjacent to the isoindole ring) validate the structure .

- LC-MS : A molecular ion peak at m/z = 268 [M+1] matches the theoretical molecular weight .

Q. What safety precautions are critical during handling?

While direct toxicity data for this compound are limited, structurally related isoindole-diones require:

- Use of chemical fume hoods to avoid inhalation exposure.

- PPE (gloves, lab coats, safety goggles) to prevent skin/eye contact.

- Immediate rinsing with water for accidental exposure, per protocols for similar carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Quantum chemical calculations (e.g., DFT) model reaction pathways by analyzing electron density maps and transition states. For example, the electron-withdrawing isoindole-dione group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Computational tools like Gaussian or ORCA can optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yields .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

Discrepancies may arise from solvent effects (DMSO vs. CDCl₃), impurities, or stereochemical variations. To address this:

Q. How does the stereochemistry of the methylpentanoic acid moiety influence biological activity?

Enantiomeric purity (e.g., (R)- vs. (S)-configurations) affects binding to biological targets. Chiral HPLC or polarimetry determines enantiomeric excess. In hypoglycemic studies, the (S)-isomer of a related compound showed higher activity due to optimized steric interactions with enzyme active sites .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key challenges include:

- Racemization : Minimized by low-temperature reactions and avoiding basic conditions.

- Catalyst selection : Asymmetric catalysis (e.g., chiral Lewis acids) improves enantioselectivity.

- Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress without interrupting workflows .

Methodological Considerations

Q. How to design stability studies under varying pH and temperature conditions?

- Accelerated stability testing : Incubate the compound in buffers (pH 1–12) at 40–60°C for 14 days.

- Analytical endpoints : Monitor degradation via HPLC for loss of parent compound and emergence of peaks corresponding to hydrolysis products (e.g., isoindole-dione cleavage).

- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .

Q. What analytical techniques differentiate this compound from its structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.